molecular formula C7H11N3 B15222152 4-(Aminomethyl)-N-methylpyridin-3-amine

4-(Aminomethyl)-N-methylpyridin-3-amine

Cat. No.: B15222152
M. Wt: 137.18 g/mol
InChI Key: LYWLGTGNNPSDHF-UHFFFAOYSA-N
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Description

4-(Aminomethyl)-N-methylpyridin-3-amine is an organic compound with the molecular formula C7H11N3 It is a derivative of pyridine, featuring an aminomethyl group and a methyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Aminomethyl)-N-methylpyridin-3-amine typically involves the reaction of 3-cyanopyridine with formaldehyde and methylamine. The reaction proceeds through a Mannich reaction, where the aminomethyl group is introduced at the 4-position of the pyridine ring. The reaction conditions generally include the use of a solvent such as ethanol or methanol, and the reaction is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to achieve higher yields and purity. This may involve the use of continuous flow reactors, which allow for better control over reaction parameters such as temperature, pressure, and reactant concentrations. Additionally, purification techniques such as crystallization or distillation may be employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-(Aminomethyl)-N-methylpyridin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2), leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic or neutral medium.

    Reduction: Sodium borohydride (NaBH4) in an alcoholic solvent.

    Substitution: Nucleophiles such as halides or amines in the presence of a suitable base or catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine carboxylic acids, while reduction may produce corresponding amines or alcohols.

Scientific Research Applications

4-(Aminomethyl)-N-methylpyridin-3-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used as a ligand in the study of enzyme-substrate interactions and receptor binding studies.

    Industry: The compound can be used in the production of specialty chemicals and materials, such as polymers and resins.

Mechanism of Action

The mechanism of action of 4-(Aminomethyl)-N-methylpyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or electrostatic interactions with active sites, modulating the activity of the target molecule. This can lead to changes in biochemical pathways and physiological responses, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

    4-(Aminomethyl)pyridine: Lacks the N-methyl group, which may affect its binding affinity and reactivity.

    N-Methylpyridin-3-amine: Lacks the aminomethyl group, which may influence its chemical properties and applications.

    4-(Aminomethyl)-N,N-dimethylpyridin-3-amine: Contains an additional methyl group, which can alter its steric and electronic properties.

Uniqueness

4-(Aminomethyl)-N-methylpyridin-3-amine is unique due to the presence of both the aminomethyl and N-methyl groups, which confer specific chemical and biological properties. These functional groups can influence the compound’s reactivity, binding affinity, and overall stability, making it a valuable compound for various applications.

Properties

Molecular Formula

C7H11N3

Molecular Weight

137.18 g/mol

IUPAC Name

4-(aminomethyl)-N-methylpyridin-3-amine

InChI

InChI=1S/C7H11N3/c1-9-7-5-10-3-2-6(7)4-8/h2-3,5,9H,4,8H2,1H3

InChI Key

LYWLGTGNNPSDHF-UHFFFAOYSA-N

Canonical SMILES

CNC1=C(C=CN=C1)CN

Origin of Product

United States

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